trans-Stilbene-alpha,alpha'-D2
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Overview
Description
trans-Stilbene-alpha,alpha’-D2: is a deuterated derivative of trans-stilbene, a compound characterized by two phenyl groups connected by an ethylene bridge. This compound is notable for its stability and unique properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-Stilbene-alpha,alpha’-D2 typically involves the deuteration of trans-stilbene. One common method is the bromination of trans-stilbene to form meso-stilbene dibromide, followed by dehydrohalogenation using a strong base like potassium hydroxide (KOH) in the presence of heat .
Industrial Production Methods: Industrial production of trans-Stilbene-alpha,alpha’-D2 often employs catalytic hydrogenation or deuteration processes. These methods ensure high yields and purity, making the compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-Stilbene-alpha,alpha’-D2 can undergo oxidation reactions to form stilbene oxides.
Reduction: Reduction reactions can convert trans-Stilbene-alpha,alpha’-D2 into corresponding alkanes.
Substitution: Halogenation reactions, such as bromination, can introduce halogen atoms into the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Catalysts like palladium on carbon (Pd/C) are often used in hydrogenation reactions.
Substitution: Bromine (Br2) in dichloromethane (DCM) is used for bromination reactions.
Major Products:
Oxidation: Stilbene oxides.
Reduction: Alkanes.
Substitution: Dihalogenated stilbenes.
Scientific Research Applications
Chemistry: trans-Stilbene-alpha,alpha’-D2 is used as a precursor in the synthesis of various organic compounds. Its deuterated form is particularly useful in nuclear magnetic resonance (NMR) spectroscopy for studying reaction mechanisms and molecular structures .
Biology: In biological research, trans-Stilbene-alpha,alpha’-D2 is used to study the metabolic pathways of stilbenes and their effects on cellular processes .
Industry: trans-Stilbene-alpha,alpha’-D2 is used in the production of polymers and other materials with enhanced stability and performance .
Mechanism of Action
The mechanism of action of trans-Stilbene-alpha,alpha’-D2 involves its interaction with various molecular targets. In biological systems, it can modulate pathways related to oxidative stress, inflammation, and cell proliferation. The compound’s deuterated form enhances its stability and bioavailability, making it more effective in these roles .
Comparison with Similar Compounds
Resveratrol: A well-known stilbene with antioxidant and anticancer properties.
Pterostilbene: Similar to resveratrol but with better bioavailability and stability.
Piceatannol: Another stilbene derivative with anti-inflammatory and anticancer activities.
Uniqueness: trans-Stilbene-alpha,alpha’-D2 is unique due to its deuterated form, which enhances its stability and allows for more precise studies in NMR spectroscopy and other analytical techniques. This makes it a valuable tool in both research and industrial applications .
Properties
Molecular Formula |
C14H12 |
---|---|
Molecular Weight |
182.26 g/mol |
IUPAC Name |
[(E)-1,2-dideuterio-2-phenylethenyl]benzene |
InChI |
InChI=1S/C14H12/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14/h1-12H/b12-11+/i11D,12D |
InChI Key |
PJANXHGTPQOBST-JGAOXNKASA-N |
Isomeric SMILES |
[2H]/C(=C(/[2H])\C1=CC=CC=C1)/C2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
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